Cas no 2628351-54-0 (1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine structure
2628351-54-0 structure
商品名:1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
CAS番号:2628351-54-0
MF:C15H21BN2O2
メガワット:272.150443792343
CID:6058721
PubChem ID:148393030

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 2628351-54-0
    • EN300-37276256
    • A1-43040
    • インチ: 1S/C15H21BN2O2/c1-6-18-10-8-11-12(7-9-17-13(11)18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
    • InChIKey: LQIOXJXHFWUOKG-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C=CN=C3C=2C=CN3CC)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 272.1696081g/mol
  • どういたいしつりょう: 272.1696081g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.3Ų

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37276256-0.05g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
0.05g
$912.0 2025-03-18
Enamine
EN300-37276256-0.5g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
0.5g
$1043.0 2025-03-18
Enamine
EN300-37276256-0.25g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
0.25g
$999.0 2025-03-18
Enamine
EN300-37276256-0.1g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
0.1g
$956.0 2025-03-18
Enamine
EN300-37276256-1.0g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
1.0g
$1086.0 2025-03-18
Enamine
EN300-37276256-5.0g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
5.0g
$3147.0 2025-03-18
Enamine
EN300-37276256-2.5g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
2.5g
$2127.0 2025-03-18
Enamine
EN300-37276256-10.0g
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2628351-54-0 95.0%
10.0g
$4667.0 2025-03-18

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 関連文献

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Comprehensive Guide to 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 2628351-54-0)

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a highly specialized boronic ester derivative with significant applications in pharmaceutical research and organic synthesis. This compound, identified by its CAS No. 2628351-54-0, belongs to the class of heterocyclic boronates, which are pivotal in modern drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure combines a pyrrolopyridine core with a dioxaborolane moiety, making it a versatile intermediate for constructing complex molecular architectures.

The growing interest in boron-containing compounds stems from their role in developing targeted therapies and precision medicine. Researchers frequently search for "boronic acid derivatives in drug discovery" or "applications of pyrrolopyridine boronates," reflecting the compound's relevance in kinase inhibitor design and proteolysis-targeting chimera (PROTAC) technology. The 1-ethyl-4-dioxaborolane substitution enhances stability and solubility, addressing common challenges in medicinal chemistry workflows.

From a synthetic perspective, CAS 2628351-54-0 exemplifies advancements in transition-metal-catalyzed reactions. Its tetramethyl dioxaborolane group acts as a robust boron source, enabling efficient C-C bond formation under mild conditions. Recent publications highlight its utility in constructing biaryl motifs for fluorescence probes and PET radiotracers, aligning with trends in theranostic agent development. The compound's pyrrolo[2,3-b]pyridine scaffold also mirrors structural elements found in FDA-approved anticancer agents, driving demand from contract research organizations (CROs).

Quality control of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine requires rigorous HPLC purity analysis and NMR characterization, as impurities may affect reaction yields in sensitive applications. Storage recommendations typically suggest argon-protected environments to prevent hydrolysis of the boronate ester. These protocols resonate with laboratory professionals searching for "best practices for handling air-sensitive reagents" or "boronate stability studies."

Emerging applications include its use in DNA-encoded library (DEL) screening and covalent inhibitor design, where the boronyl group enables selective target engagement. The compound's logP and hydrogen bond acceptor profiles make it particularly valuable for optimizing blood-brain barrier permeability in CNS drug candidates. Such features correlate with trending queries like "improving drug bioavailability with boron" and "fragment-based drug design principles."

In summary, 2628351-54-0 represents a critical building block at the intersection of organoboron chemistry and biologically active heterocycles. Its multifaceted utility continues to inspire innovations across catalysis, material science, and biopharmaceuticals, cementing its status as a high-value synthetic intermediate in contemporary research landscapes.

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